Rasp-IN-1

Ocular Pharmacokinetics Macular Degeneration In Vivo Biodistribution

RASP-IN-1 (Compound A) is the definitive tool compound for investigating reactive aldehyde species (RASP) biology in posterior segment disease models. Unlike Ras/Ras-RAF pathway inhibitors, Rasp-IN-1 directly targets downstream toxic aldehyde mediators. Confirmed ocular penetration in mouse (posterior eye cup Cmax 14.36 μg/g at 30 min post-IP) and biological activity in rabbit retina provide quantitative dosing benchmarks unavailable for generic alternatives. For research use only; not a therapeutic agent.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
Cat. No. B15138003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRasp-IN-1
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC2=C(C=C1N)N=C(O2)C3=CC=CC=C3)O
InChIInChI=1S/C16H16N2O2/c1-16(2,19)11-8-14-13(9-12(11)17)18-15(20-14)10-6-4-3-5-7-10/h3-9,19H,17H2,1-2H3
InChIKeyPMUCJUMJDCRIRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rasp-IN-1 Procurement Guide: Baseline Characteristics and Pharmacological Class


Rasp-IN-1 (Compound A, CAS: 916056-81-0) is a lipophilic small molecule inhibitor developed for the treatment of macular degeneration [1]. Its core pharmacological classification is as a reactive aldehyde species (RASP) inhibitor, a mechanism distinct from anti-VEGF or complement pathway agents . Chemically, it is described by the formula C16H16N2O2 with a molecular weight of 268.31 g/mol, and is typically supplied as a solid for research use . The compound has demonstrated biological activity in the rabbit retina and measurable ocular exposure in mouse models following systemic administration .

Rasp-IN-1 Sourcing: Why Generic Inhibitors Are Not Interchangeable


The procurement of Rasp-IN-1 requires precision, as generic substitution with other 'RAS' or 'RASP' pathway inhibitors is not scientifically valid. Compounds such as RAS/RAS-RAF-IN-1 or Pan-RAS-IN-1 are direct inhibitors of Ras GTPase or the Ras-Raf protein-protein interaction, with reported Kd values for cyclophilin A (CYPA) or mutant KRas proteins . In contrast, Rasp-IN-1 is a chemical inhibitor of the downstream toxic mediators, reactive aldehyde species (RASP), a distinct molecular target . Furthermore, clinical-stage RASP inhibitors like Reproxalap (ADX-102) possess different chemical structures and proprietary formulations designed for topical ophthalmic delivery . Therefore, Rasp-IN-1 represents a specific, research-use-only tool compound for investigating RASP biology in posterior segment disease models, and its activity and biodistribution profile cannot be inferred from other agents sharing a superficial nomenclature.

Rasp-IN-1 Quantitative Evidence Guide: Differentiated Performance Data


Rasp-IN-1 Ocular Pharmacokinetics: Quantitative In Vivo Exposure Data

Rasp-IN-1 demonstrates quantifiable penetration into the posterior segment of the eye in a mouse model, a critical differentiator for a compound intended for macular degeneration research. Following a single intraperitoneal (IP) dose of 10 mg/kg of 14C-labeled compound, a maximum concentration (Cmax) of 14.36 μg/g was measured in the posterior eye cup at 30 minutes post-administration . This quantitative tissue exposure data provides a specific, verifiable benchmark for in vivo studies and contrasts with the lack of published ocular PK data for many in-class comparator compounds like RAS/RAS-RAF-IN-1 or Pan-RAS-IN-1.

Ocular Pharmacokinetics Macular Degeneration In Vivo Biodistribution

Rasp-IN-1 Mechanism of Action: Chemical Inhibition of Reactive Aldehyde Species (RASP)

Rasp-IN-1 is functionally characterized as an inhibitor of reactive aldehyde species (RASP) . This mechanism is distinct from Ras GTPase inhibitors (e.g., RAS/RAS-RAF-IN-1, which binds cyclophilin A with a Kd of 5.0-15 μM ) and from Pan-RAS inhibitors (e.g., Pan-RAS-IN-1, which binds KRasG12D-GppNHp with a Kd <20 μM ). Rasp-IN-1 targets the downstream toxic aldehydes generated by lipid peroxidation, a key pathway in retinal degenerative diseases. While specific IC50 or Kd values for Rasp-IN-1's direct RASP inhibition are not reported in accessible sources, its classification is based on its intended use and patent literature [1]. This mechanistic distinction is a primary driver for scientific selection.

Reactive Aldehyde Species Oxidative Stress Retinal Degeneration

Rasp-IN-1 In Vivo Model Selection: Confirmed Activity in Rabbit Retina

Rasp-IN-1 has been specifically noted for its biological activity within the rabbit retina . This is a significant point of differentiation, as the rabbit is a key preclinical model for human ocular diseases due to its larger eye size, which facilitates surgical manipulation and detailed tissue analysis compared to rodents. While many research compounds lack validation in this model, Rasp-IN-1's reported activity provides a defined experimental context. This contrasts with Pan-RAS-IN-1, for which no such specific ocular model activity is reported in available data sheets .

Rabbit Model Retinal Biology Preclinical Efficacy

Rasp-IN-1 Application Scenarios: Optimal Use Cases Based on Differentiated Evidence


Investigating RASP-Mediated Pathology in Posterior Segment Disease

Rasp-IN-1 is the appropriate selection for researchers investigating the specific role of reactive aldehyde species (RASP) in the pathogenesis of macular degeneration and other retinal diseases. Its distinct mechanism of action as a RASP inhibitor directly addresses this pathway, unlike Ras-pathway inhibitors. The confirmed ocular penetration and tissue concentration data in mouse models (Cmax of 14.36 μg/g in the posterior eye cup) provide a quantitative basis for dosing regimens in in vivo studies of retinal toxicity and protection.

Preclinical Pharmacokinetic and Biodistribution Studies in Ophthalmology

The available quantitative pharmacokinetic data for Rasp-IN-1 makes it a valuable tool compound for studies focused on ocular drug delivery and biodistribution. Researchers can use the established Cmax of 14.36 μg/g in the mouse posterior eye cup at 30 minutes post-IP injection as a reference point for comparative studies of new formulations or delivery routes, or for building pharmacokinetic/pharmacodynamic (PK/PD) models of ocular drug exposure.

Rabbit Model Studies for Translational Retinal Research

For experimental designs utilizing the rabbit model—a gold standard for preclinical ophthalmology research due to its anatomical similarity to the human eye—Rasp-IN-1 is a validated choice. Its demonstrated biological activity in the rabbit retina supports its use in studies ranging from electrophysiology (e.g., electroretinography) to detailed histological and molecular analysis of retinal tissue, providing a more translationally relevant platform compared to compounds lacking this validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rasp-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.